Zifrosilone

Vue d'ensemble

Description

Méthodes De Préparation

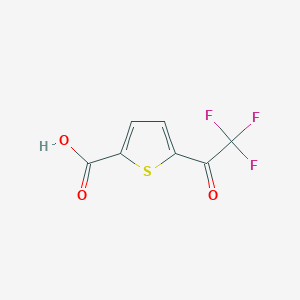

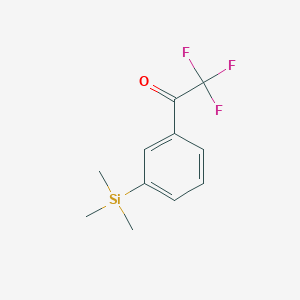

La synthèse du zifrosilone implique la conversion du phényltriméthylsilane en 1-(3-triméthylsilylphényl)-2,2,2-trifluoroéthanone par une acylation de Friedel-Crafts utilisant l'anhydride trifluoroacétique . Cette méthode est efficace et permet la production de this compound en quantités significatives, ce qui la rend adaptée aux applications industrielles.

Analyse Des Réactions Chimiques

Le zifrosilone subit plusieurs types de réactions chimiques, notamment :

Oxydation : Le this compound peut être oxydé dans des conditions spécifiques pour former divers produits d'oxydation.

Réduction : Il peut être réduit pour former différents dérivés réduits.

Substitution : Le this compound peut subir des réactions de substitution, en particulier impliquant son groupe trifluorométhyle.

Les réactifs couramment utilisés dans ces réactions comprennent des agents oxydants comme le peroxyde d'hydrogène, des agents réducteurs comme le borohydrure de sodium et divers nucléophiles pour les réactions de substitution. Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés .

Applications de la recherche scientifique

Chimie : Il sert de composé modèle pour étudier l'inhibition de l'acétylcholinestérase et le développement de nouveaux inhibiteurs.

Biologie : Le this compound est utilisé en recherche pour comprendre le rôle de l'acétylcholinestérase dans les systèmes biologiques.

Médecine : Son application principale est le traitement de la maladie d'Alzheimer, où il contribue à augmenter les niveaux d'acétylcholine dans le cerveau, ce qui pourrait améliorer la fonction cognitive.

Industrie : La synthèse et les réactions du this compound sont étudiées pour développer des procédés industriels plus efficaces de production d'inhibiteurs de l'acétylcholinestérase

Mécanisme d'action

Le this compound exerce ses effets en inhibant l'enzyme acétylcholinestérase. Cette inhibition empêche la dégradation de l'acétylcholine, ce qui conduit à une augmentation des niveaux de ce neurotransmetteur dans la fente synaptique. L'augmentation des niveaux d'acétylcholine améliore la transmission cholinergique, ce qui est bénéfique dans des affections comme la maladie d'Alzheimer où des déficits cholinergiques sont observés .

Applications De Recherche Scientifique

Chemistry: It serves as a model compound for studying acetylcholinesterase inhibition and the development of new inhibitors.

Biology: Zifrosilone is used in research to understand the role of acetylcholinesterase in biological systems.

Medicine: Its primary application is in the treatment of Alzheimer’s disease, where it helps to increase acetylcholine levels in the brain, potentially improving cognitive function.

Industry: This compound’s synthesis and reactions are studied to develop more efficient industrial processes for producing acetylcholinesterase inhibitors

Mécanisme D'action

Zifrosilone exerts its effects by inhibiting the enzyme acetylcholinesterase. This inhibition prevents the breakdown of acetylcholine, leading to increased levels of this neurotransmitter in the synaptic cleft. The increased acetylcholine levels enhance cholinergic transmission, which is beneficial in conditions like Alzheimer’s disease where cholinergic deficits are observed .

Comparaison Avec Des Composés Similaires

Le zifrosilone est unique parmi les inhibiteurs de l'acétylcholinestérase en raison de sa structure spécifique et de son mécanisme d'inhibition réversible. Des composés similaires comprennent :

Donépézil : Un autre inhibiteur de l'acétylcholinestérase utilisé dans le traitement de la maladie d'Alzheimer.

Rivastigmine : Un inhibiteur à base de carbamate avec un mécanisme d'action différent.

Galantamine : Un alcaloïde qui inhibe également l'acétylcholinestérase mais possède des propriétés supplémentaires de modulation des récepteurs nicotiniques.

Comparé à ces composés, la structure unique du this compound permet des interactions spécifiques avec l'acétylcholinestérase, ce qui en fait un outil précieux dans la recherche et les applications thérapeutiques potentielles .

Propriétés

IUPAC Name |

2,2,2-trifluoro-1-(3-trimethylsilylphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13F3OSi/c1-16(2,3)9-6-4-5-8(7-9)10(15)11(12,13)14/h4-7H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAPOASFZXBWUGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C1=CC=CC(=C1)C(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13F3OSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80157445 | |

| Record name | Zifrosilone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80157445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132236-18-1 | |

| Record name | Zifrosilone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=132236-18-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Zifrosilone [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132236181 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Zifrosilone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80157445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ZIFROSILONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6275788O83 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

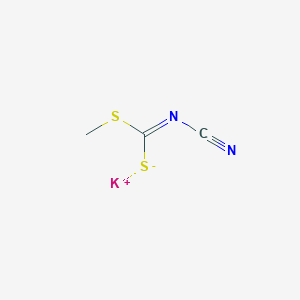

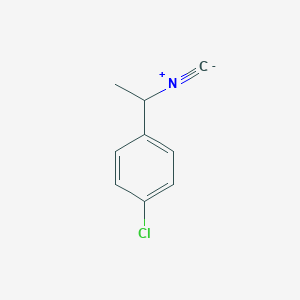

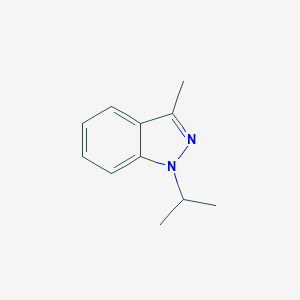

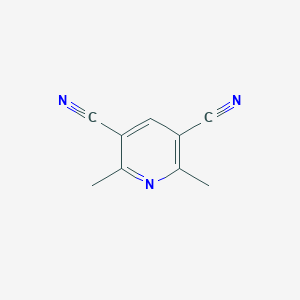

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.